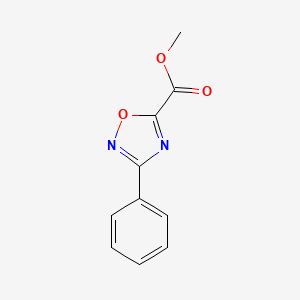

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Overview

Description

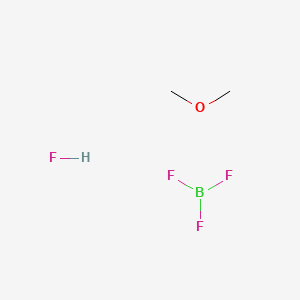

“Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “this compound”, often involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For instance, when the 5-position of the 1,2,4-oxadiazole derivative is replaced by chloromethyl, the nematocidal activity of the 1,2,4-oxadiazole derivative against B. xylophilus was found to be better than that of the bromomethyl-substituted compound .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 204.19 . More specific physical and chemical properties such as boiling point, density, etc., are not available in the search results.Scientific Research Applications

1. Synthesis and Solvent Effects

In a study by Kara et al. (2021), novel oxadiazole ring derivatives were synthesized, including compounds similar to Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. These compounds were characterized using various spectroscopic methods. The research highlighted the solvent effects on the vibrational frequencies of the synthesized compounds, providing insights into their molecular interactions in different solvents. This is relevant to understanding the solvent-dependent properties of this compound in scientific applications (Kara et al., 2021).

2. Lithiation and Chemical Reactivity

Research by Micetich (1970) explored the lithiation of various heteroaromatic compounds, including those related to this compound. The study provided valuable insights into the reactivity of these compounds when exposed to n-butyllithium, leading to different types of chemical reactions. This knowledge can be applied to understand the reactivity of this compound under similar conditions (Micetich, 1970).

3. Molecular Rearrangements

Vivona et al. (1977) investigated the reactions of 3-amino-1,2,4-oxadiazoles, which are structurally related to this compound. The study focused on the reactivity of these compounds towards rearrangement in the presence of sulphur atoms. This research contributes to the understanding of potential rearrangements that this compound might undergo in specific conditions (Vivona et al., 1977).

4. Basicity and Protonation Sites

Trifonov et al. (2005) examined the basicity of various 1,2,4-oxadiazoles, which can be extended to understand the basicity of this compound. Their study used spectroscopic methods to determine protonation sites and basicity values, which are essential for predicting the behavior of this compound in different chemical environments (Trifonov et al., 2005).

5. Photoinduced Molecular Rearrangements

Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles, closely related to this compound. Their research focused on the formation of different chemical structures under light exposure, offering insights into how this compound might behave in photoreactive applications (Buscemi et al., 1996).

Mechanism of Action

Target of Action

1,2,4-oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s worth noting that 1,2,4-oxadiazoles have been studied for their interaction with various targets, leading to changes in cellular processes .

Biochemical Pathways

Related 1,2,4-oxadiazoles have been reported to interfere with pathways associated with bacterial virulence .

Result of Action

Related 1,2,4-oxadiazoles have shown potential as anti-infective agents .

Future Directions

The future directions for “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms .

properties

IUPAC Name |

methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGDVOKVOUFRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586157 | |

| Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259150-97-5 | |

| Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-N-[2-(pyridine-4-carbonyl)-phenyl]-propionamide](/img/structure/B1627083.png)

![1-[(4-Phenoxyphenyl)amino]anthraquinone](/img/structure/B1627087.png)

![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)

![4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol](/img/structure/B1627104.png)